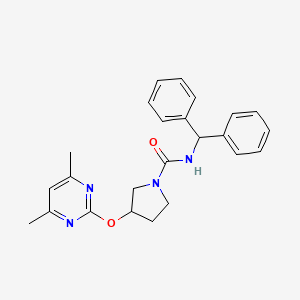

N-benzhydryl-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzhydryl-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a pyrrolidine ring, a benzhydryl group, and a 4,6-dimethylpyrimidin-2-yl group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity . The different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Scientific Research Applications

Molecular Synthesis and Chemical Properties

The development of novel synthetic methodologies for heterocyclic compounds, such as pyrimidines and pyrrolidines, is a critical area of research. These methods often aim to improve the efficiency, selectivity, and environmental friendliness of chemical syntheses. For example, the work by Kuznetsov and Chapyshev (2007) on the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine demonstrates innovative approaches to creating complex molecules with potential pharmaceutical applications Kuznetsov & Chapyshev, 2007.

Biological Activity and Drug Development

Research on the biological evaluation of novel compounds is essential for identifying potential therapeutic agents. Studies often explore the anticancer, antimicrobial, and anti-inflammatory properties of new molecules. For instance, the investigation by Rasal, Sonawane, and Jagtap (2020) into 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives revealed promising anticancer activity against various cancer cell lines, highlighting the potential for developing new anticancer drugs Rasal, Sonawane, & Jagtap, 2020.

Antimicrobial and Anti-Inflammatory Applications

The search for new antimicrobial and anti-inflammatory agents continues to be a significant focus of pharmaceutical research. Compounds with unique structures, such as those derived from pyrrolidine or pyrimidine bases, are evaluated for their efficacy against a range of pathogens and inflammatory conditions. The study by Deohate and Palaspagar (2020) on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential is an example of research aimed at finding new solutions to combat microbial resistance and reduce inflammation Deohate & Palaspagar, 2020.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-benzhydryl-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-17-15-18(2)26-23(25-17)30-21-13-14-28(16-21)24(29)27-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,15,21-22H,13-14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCILDLXPXTJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2670706.png)

![8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670708.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)